molecular formula C10H9NO4S B1266386 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- CAS No. 58596-07-9

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-

Cat. No.: B1266386
CAS No.: 58596-07-9
M. Wt: 239.25 g/mol
InChI Key: WIBJYEYYELZZGS-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is a useful research compound. Its molecular formula is C10H9NO4S and its molecular weight is 239.25 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- plays a crucial role in various biochemical reactions. It is known to interact with enzymes such as nitrate reductase, which is involved in the reduction of nitrate to nitrite in anaerobic bacteria . The compound’s interaction with nitrate reductase facilitates the detection of nitrate reduction, highlighting its importance in biochemical assays. Additionally, the presence of the sulfonate-aminium group zwitterion in its crystal structure suggests potential interactions with other biomolecules .

Cellular Effects

The effects of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- on cellular processes are significant. It influences cell function by interacting with various cellular components. For instance, it has been observed to affect cell signaling pathways and gene expression, although specific details on these interactions are limited. The compound’s impact on cellular metabolism is also noteworthy, as it can alter metabolic flux and metabolite levels within cells .

Molecular Mechanism

At the molecular level, 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- exerts its effects through binding interactions with biomolecules. The compound’s structure allows it to interact with enzymes, potentially inhibiting or activating their functions. For example, its role in the synthesis of nitrate reductase involves binding interactions that facilitate enzyme activity . Additionally, changes in gene expression may occur as a result of these interactions, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential implications for its use in biochemical research.

Dosage Effects in Animal Models

The effects of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, toxic or adverse effects may occur, including potential damage to cellular structures and disruption of metabolic pathways . Threshold effects have been observed, indicating the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its involvement in the nitrate reduction pathway highlights its significance in nitrogen metabolism . The compound’s effects on metabolic flux and metabolite levels further underscore its importance in biochemical research.

Transport and Distribution

The transport and distribution of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- within cells and tissues are critical for its function. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are essential for its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy- is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound is crucial for its activity and function, as it ensures that it interacts with the appropriate biomolecules and cellular structures .

Properties

IUPAC Name

5-amino-1-hydroxynaphthalene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c11-8-3-1-2-7-6(8)4-5-9(10(7)12)16(13,14)15/h1-5,12H,11H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBJYEYYELZZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)S(=O)(=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069272
Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58596-07-9
Record name 5-Amino-1-hydroxy-2-naphthalenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58596-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058596079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenesulfonic acid, 5-amino-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-hydroxynaphthalene-2-sulphonic acid
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